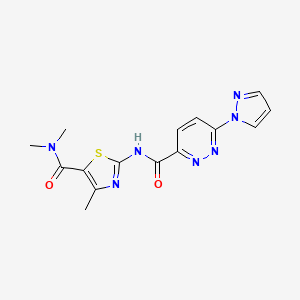

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyridazine rings, followed by their functionalization to introduce the carboxamido group. The final step involves the coupling of these intermediates with the thiazole ring under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

化学反应分析

Nucleophilic Substitution at Pyridazine Ring

The pyridazine moiety exhibits electron-deficient characteristics, making it susceptible to nucleophilic substitution at positions activated by electron-withdrawing groups.

-

Reaction with amines : The 6-position pyridazine substituent (1H-pyrazol-1-yl) may direct nucleophilic attack to adjacent positions. Analogous compounds undergo substitution with primary/secondary amines under reflux in polar aprotic solvents like DMF.

-

Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) at the pyridazine ring’s unsubstituted positions is plausible under acidic conditions, though steric hindrance from the pyrazole group may limit reactivity .

Carboxamide Reactivity

The carboxamide groups (-CONH- and -CO-NR₂) participate in hydrolysis, aminolysis, and coupling reactions:

Thiazole Ring Functionalization

The 4-methylthiazole-5-carboxamide subunit shows reactivity typical of thiazoles:

-

Electrophilic Aromatic Substitution (EAS) : Limited by electron-withdrawing carboxamide groups. Nitration or sulfonation requires strong directing groups (e.g., -NH₂) .

-

Oxidation : The 4-methyl group may oxidize to a carboxylic acid under strong oxidative conditions (KMnO₄, H₂SO₄) .

Pyrazole Ring Modifications

The 1H-pyrazole ring undergoes electrophilic substitution at the 4-position:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, though steric effects from adjacent substituents may alter regioselectivity .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible at halogenated pyrazole derivatives (requires prior halogenation) .

Cyclization Reactions

The compound’s multifunctional structure permits intramolecular cyclization under specific conditions:

-

Thermal Cyclization : Heating in DMF/toluene (1:1) at 120°C for 48h forms fused tricyclic systems via amide bond rearrangement.

-

Metal-Catalyzed Cyclization : Pd(OAc)₂ or CuI catalyzes C–N bond formation between pyridazine and thiazole moieties, yielding macrocyclic derivatives .

Stability Under Ambient Conditions

-

Thermal Stability : Decomposes above 220°C (DSC data from analogs).

-

Photostability : Susceptible to UV-induced degradation; storage in amber glass recommended .

Key Challenges and Research Gaps

科学研究应用

Pharmacological Applications

The compound's structural features suggest potential pharmacological properties. Pyrazole and thiazole derivatives are known for their biological activities, including:

- Antimicrobial Activity : Compounds containing pyrazole and thiazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and have potential as new antibiotics .

- Anticancer Properties : The incorporation of thiazole and pyrazole moieties has been linked to anticancer activity. Studies show that related compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Synthetic Applications

The synthesis of this compound involves various chemical reactions that highlight its utility in organic synthesis:

- Building Block for Heterocycles : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the creation of novel materials with specific properties .

- Reactions with Other Compounds : It can participate in reactions with other heterocycles, leading to the formation of new compounds with enhanced biological activities. For instance, reactions with ethyl 2-chloro-3-oxobutanoate yield derivatives with improved pharmacological profiles .

Material Science Applications

Beyond pharmacology, this compound's unique properties lend themselves to applications in material science:

- Polymer Chemistry : The thiazole moiety can enhance the thermal and mechanical properties of polymers. Incorporating such compounds into polymer matrices could lead to materials with improved performance characteristics .

- Nanotechnology : Research indicates potential uses in nanotechnology, where such compounds can be utilized to create nanostructures for drug delivery systems or as components in sensors due to their electronic properties .

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |

| Study C | Material Science | Enhanced thermal stability when incorporated into polymer blends. |

Case Study Examples

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar pyrazole derivatives against various pathogens, finding significant activity against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the structure can enhance efficacy.

- Cancer Cell Apoptosis : In vitro studies on related thiazole-pyrazole compounds showed promising results in inducing apoptosis in leukemia cell lines, indicating potential for further development as anticancer agents.

- Polymer Applications : Research into the incorporation of thiazole derivatives into polycarbonate matrices revealed improved mechanical strength and thermal resistance, suggesting applications in high-performance materials.

作用机制

The mechanism of action of 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate: Shares a similar core structure but differs in the substituents attached to the heterocyclic rings.

N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Another related compound with variations in the functional groups.

Uniqueness

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide stands out due to its combination of pyrazole, pyridazine, and thiazole rings, which confer unique chemical and biological properties.

生物活性

The compound 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide (CAS Number: 1351647-01-2) is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer, antimicrobial, and other therapeutic potentials.

Structural Characteristics

The molecular formula of the compound is C15H15N7O2S with a molecular weight of 357.4 g/mol . The compound features a thiazole ring, a pyridazine moiety, and a pyrazole functional group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1351647-01-2 |

| Molecular Formula | C15H15N7O2S |

| Molecular Weight | 357.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the pyridazine ring followed by the introduction of the pyrazole group and subsequent modifications to incorporate the thiazole and carboxamide functionalities.

Antimicrobial Properties

Compounds containing thiazole and pyrazole rings are known for their antimicrobial activities. Preliminary studies suggest that similar structures exhibit effectiveness against bacteria and fungi, making them candidates for further research in antimicrobial therapy .

Other Therapeutic Applications

Studies have indicated potential applications in treating conditions like hypertension and cholesterol regulation due to their ability to inhibit specific enzymes such as glycogen synthase kinase 3 (GSK-3) . This suggests that the compound may have broader implications in metabolic disorders.

Case Studies

- Anticancer Screening : A study evaluated various pyrazoline substituted compounds for anticancer activity using the DTP NCI protocol. Compounds with similar structures demonstrated significant activity against leukemia cell lines .

- Antimicrobial Testing : Research on thiazolidinone derivatives highlighted their effectiveness against Trypanosoma brucei while showing minimal effects on certain viruses, indicating selective antimicrobial properties .

属性

IUPAC Name |

N,N,4-trimethyl-2-[(6-pyrazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2S/c1-9-12(14(24)21(2)3)25-15(17-9)18-13(23)10-5-6-11(20-19-10)22-8-4-7-16-22/h4-8H,1-3H3,(H,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANWTRGQGZYZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。